molecular formula C23H20ClNO5S2 B3556946 3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE

3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE

Cat. No.: B3556946
M. Wt: 490.0 g/mol
InChI Key: KISRKQXJFCCYNF-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorobenzoyl and ethanesulfonyl groups adds to the compound’s unique chemical properties and reactivity.

Scientific Research Applications

3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE has several scientific research applications:

Mechanism of Action

Pyrrolo[2,1-a]isoquinolines have emerged as compelling molecules with remarkably potent cytotoxic activity and topoisomerase inhibitors . They play a fundamental role as topoisomerase inhibitors and cytotoxic agents .

Future Directions

Pyrrolo[2,1-a]isoquinolines have been extensively studied due to their remarkable capacity to produce diverse, complex chemical substances . They exhibit a wide range of biological activities, making these compounds a singularly important subject for research . Recently, target-selective lamellarin analogs have been designed, synthesized, and evaluated as anti-cancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinolines typically involves multi-step reactions. One common method is the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles . This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the substrates used . Transition metal catalysts are sometimes employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE is unique due to the presence of both the 4-chlorobenzoyl and ethanesulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO5S2/c1-3-31(27,28)22-19-18-8-6-5-7-15(18)13-14-25(19)20(23(22)32(29,30)4-2)21(26)16-9-11-17(24)12-10-16/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISRKQXJFCCYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
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3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
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3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
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3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE
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3-(4-CHLOROBENZOYL)-1,2-BIS(ETHANESULFONYL)PYRROLO[2,1-A]ISOQUINOLINE

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